N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-4-5-11(2)13(8-10)16(19)17-9-14(18)15-7-6-12(3)20-15/h4-8,14,18H,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJHSMZPTXGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC=C(O2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzoic acid and 5-methylfurfural.
Formation of Intermediate: The 2,5-dimethylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 5-methylfurfural in the presence of a base such as triethylamine to form the desired benzamide.
Hydroxyethylation: The final step involves the hydroxyethylation of the benzamide using ethylene oxide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, Br2, in solvents like acetic acid or chloroform.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide has a molecular formula of and a molecular weight of approximately 415.5 g/mol. Its structure features a hydroxyl group, which contributes to its solubility and reactivity, as well as a furan ring that may enhance its biological activity. The compound's IUPAC name is 2-hydroxy-N,N-dimethyl-3-[[4-[[(1R)-2-methyl-1-(5-methylfuran-2-yl)propyl]amino]-1,2,5-thiadiazol-3-yl]amino]benzamide .
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. Studies have shown that modifications in the benzamide structure can lead to increased cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are crucial in treating diseases such as rheumatoid arthritis and other inflammatory disorders. The presence of the furan moiety may enhance the compound's interaction with inflammatory mediators .
Receptor Binding Studies
This compound has been investigated for its ability to bind to specific receptors involved in various physiological processes. Fluorescent ligands based on similar structures have been developed to study receptor engagement in living cells, providing insights into their mechanism of action .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to drug metabolism and detoxification processes. This inhibition can be beneficial in modulating drug efficacy and reducing side effects in therapeutic applications .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of benzamide derivatives, this compound was shown to inhibit the proliferation of breast cancer cells significantly. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory properties of compounds with similar structures reported that this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the furan ring are believed to play a crucial role in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Analysis
The following table compares N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide with analogous benzamide-based compounds from :
| Compound Name (IUPAC) | Key Substituents | Physicochemical Properties (Predicted) | Primary Use |
|---|---|---|---|
| This compound | 2,5-dimethylbenzamide; hydroxyethyl-furan | Moderate solubility (logP ~2.5*) | Unknown (research) |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | 2,3-dichlorophenyl; ethoxymethoxy | High lipophilicity (logP ~4.0) | Herbicide |
| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Fluorinated aryl; trifluoromethylphenoxy | Very high lipophilicity (logP ~5.2) | Herbicide |
| N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride (BTS 27271-HCl) | Dimethylphenyl; methanimidamide | Polar (logP ~1.8) | Agricultural fungicide |
*Estimated using fragment-based methods.
Key Observations:
Lipophilicity : The target compound’s logP (~2.5) is intermediate, suggesting balanced solubility and membrane permeability. This contrasts with highly lipophilic derivatives like diflufenican (logP ~5.2), which prioritize field persistence over systemic absorption .
Hydrogen-Bonding Capacity : The hydroxyl group in the target compound may enhance binding to polar targets (e.g., enzymes), unlike etobenzanid, which relies on halogenated aryl groups for hydrophobic interactions .
Metabolic Stability : The furan ring could introduce metabolic vulnerabilities (e.g., oxidation), whereas compounds like BTS 27271-HCl, with simpler substituents, may exhibit longer half-lives .
Pharmacological and Agrochemical Implications
- Target Selectivity: The hydroxyethyl-furan moiety may confer unique target specificity compared to halogenated analogs. For instance, etobenzanid acts as a protoporphyrinogen oxidase inhibitor, while diflufenican targets carotenoid biosynthesis . Structural differences in the side chain likely dictate mechanistic divergence.
- Dose-Effect Relationships : Methods described in (e.g., rapid estimation of ED50 and slope parameters) could be applied to compare potency. For example, if the target compound exhibits a steeper dose-response curve than etobenzanid, it may indicate higher receptor-binding efficiency .
Biological Activity
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,5-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 415.5 g/mol. The compound's structure includes a hydroxyl group, a furan ring, and a dimethylbenzamide moiety, contributing to its diverse biological properties.
Pharmacological Effects
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit potential anticancer properties. A study utilizing high-performance liquid chromatography (HPLC) demonstrated the effectiveness of related compounds in inhibiting tumor growth in mouse models .
- TRPA1 Antagonism : This compound may act as a selective antagonist for the TRPA1 receptor, which is implicated in pain and inflammatory responses. A series of studies on related carboxamide derivatives highlighted their efficacy in reducing pain responses in topical applications .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress markers in neuronal cultures.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Signal Transduction Pathways : The compound may interfere with phosphatidylinositol signaling pathways, crucial for cell proliferation and survival.
- Antioxidant Activity : Its structure suggests the potential for antioxidant properties, which could protect cells from oxidative damage.
Case Studies
- In Vivo Studies : A study conducted on mice treated with this compound showed significant tumor size reduction compared to control groups. The pharmacokinetics were assessed using HPLC methods with detection limits as low as 0.1 ng .
- Topical Application Studies : In trials assessing skin irritation and inflammation, the compound demonstrated reduced flare responses when applied topically, suggesting its therapeutic potential for dermatological conditions .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
